molecular formula C14H12Cl2N2O2 B2502980 (2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 1006441-90-2

(2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B2502980
CAS No.: 1006441-90-2
M. Wt: 311.16
InChI Key: AIELZGSDUQDZTQ-UHFFFAOYSA-N
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Description

(2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with Chlorophenyl Group: The chlorinated pyrazole is reacted with a chlorophenylmethyl halide in the presence of a base like potassium carbonate to introduce the chlorophenyl group.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of a particular enzyme involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid: This compound is unique due to its specific substitution pattern and the presence of both chlorine and chlorophenyl groups.

    Other Pyrazole Derivatives: Compounds like 3,5-dichloro-1-phenylpyrazole share some structural similarities but differ in their substitution patterns and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-9-12(6-7-13(19)20)14(16)18(17-9)8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIELZGSDUQDZTQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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